

6-Phenoxynicotinaldehyde: A Versatile Scaffold for Organic Synthesis and Drug Discovery

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Compound of Interest

Compound Name: 6-Phenoxynicotinaldehyde

Cat. No.: B069604

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenoxynicotinaldehyde is a versatile heterocyclic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive aldehyde group and a phenoxy moiety, provides a valuable scaffold for the synthesis of a diverse array of complex organic molecules and biologically active compounds. The presence of the aldehyde functional group serves as a key synthetic handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, while the phenoxypyridine core is a recognized pharmacophore in numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of **6-phenoxynicotinaldehyde**, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

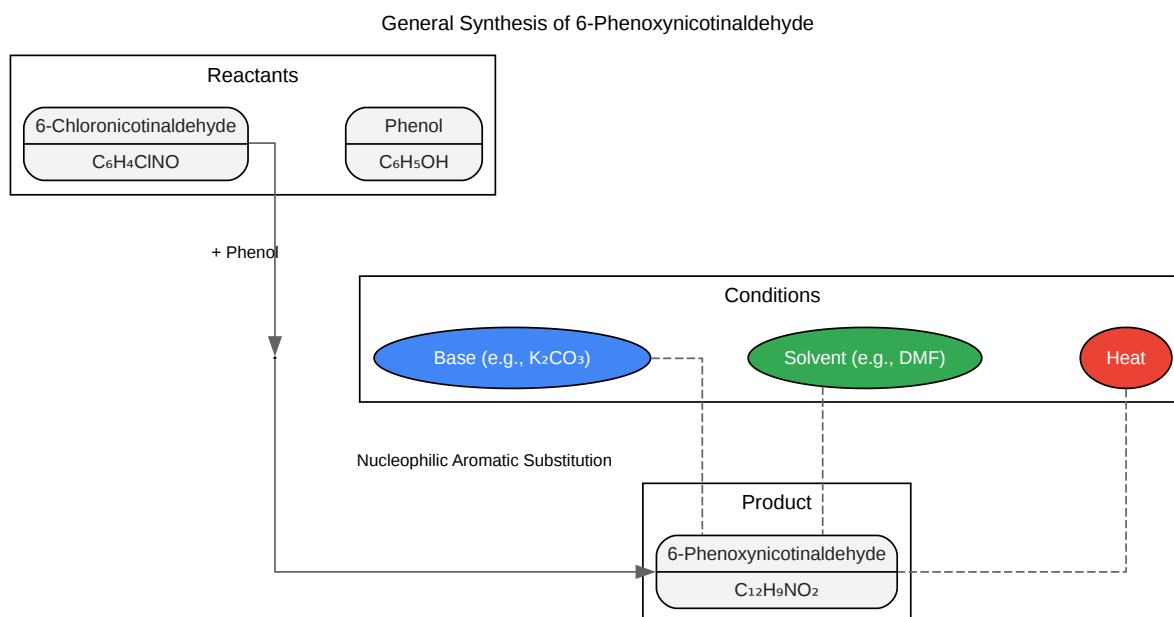
Physicochemical Properties

A summary of the key physicochemical properties of **6-Phenoxynicotinaldehyde** is presented in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 173282-69-4 | N/A |
| Molecular Formula | C ₁₂ H ₉ NO ₂ | N/A |
| Molecular Weight | 199.21 g/mol | N/A |
| Melting Point | 108-110 °C | N/A |

Synthesis of 6-Phenoxynicotinaldehyde

The most common synthetic route to **6-Phenoxynicotinaldehyde** involves the nucleophilic aromatic substitution of a 6-halonicotinaldehyde, typically 6-chloronicotinaldehyde, with phenol in the presence of a suitable base.



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Caption: Synthetic pathway to **6-Phenoxynicotinaldehyde**.

Experimental Protocol: Synthesis from 6-Chloronicotinaldehyde and Phenol

This protocol outlines a typical procedure for the synthesis of **6-Phenoxynicotinaldehyde**.

Materials:

- 6-Chloronicotinaldehyde
- Phenol
- Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

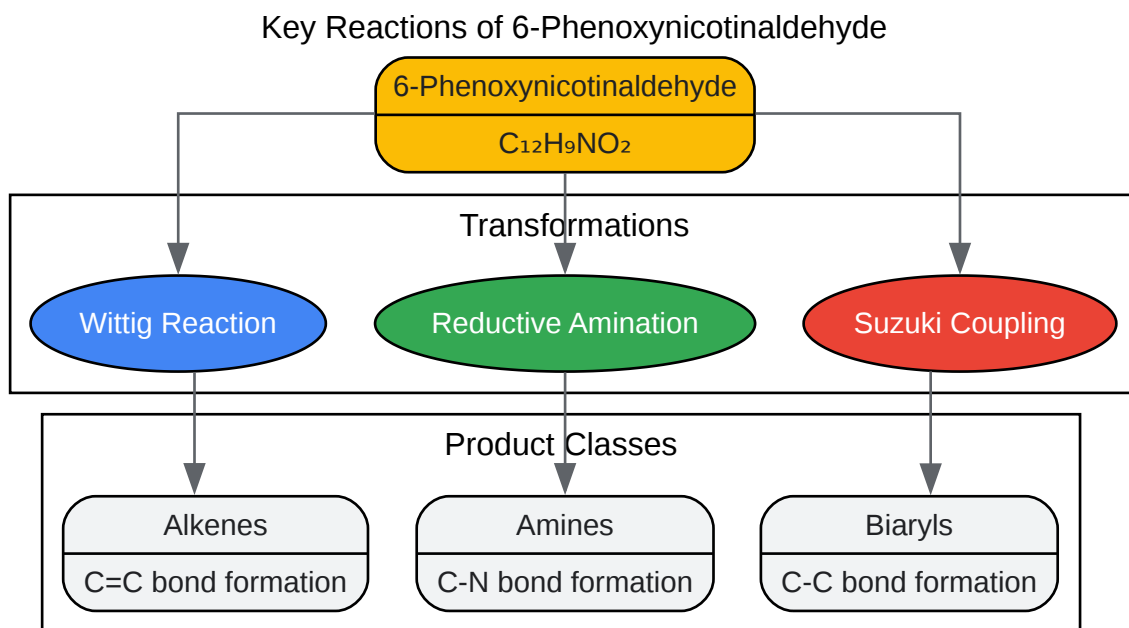
- To a solution of 6-chloronicotinaldehyde (1.0 eq) in DMF, add phenol (1.1 eq) and potassium carbonate (2.0 eq).
- Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **6-Phenoxynicotinaldehyde**.

| Reactant | Molar Eq. | Catalyst/ Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|-------------------------|-----------|---|---------|------------------|----------|----------------|
| 6-Chloronicotinaldehyde | 1.0 | K ₂ CO ₃ (2.0 eq) | DMF | 80-100 | 4-6 | Typically >80% |
| Phenol | 1.1 | | | | | |

Key Reactions of 6-Phenoxynicotinaldehyde

The aldehyde functionality of **6-Phenoxynicotinaldehyde** allows for its participation in a wide range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.



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Caption: Common synthetic transformations of **6-Phenoxynicotinaldehyde**.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. **6-Phenoxynicotinaldehyde** can react with a variety of phosphorus ylides to generate the corresponding vinyl-substituted phenoxypyridines.

Materials:

- **6-Phenoxynicotinaldehyde**
- Methyltriphenylphosphonium bromide
- Potassium tert-butoxide (t-BuOK)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

- To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (1.2 eq) at 0 °C.
- Stir the resulting yellow-orange mixture at room temperature for 1 hour.
- Cool the reaction mixture to 0 °C and add a solution of **6-Phenoxynicotinaldehyde** (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

- Purify the residue by column chromatography to yield the alkene product.

| Reactant | Ylide Precursor | Base | Solvent | Temperature | Time (h) | Yield (%) |
|--------------------------|------------------------------------|--------|---------|-------------|----------|-----------|
| 6-Phenoxynicotinaldehyde | Methyltriphenylphosphonium bromide | t-BuOK | THF | 0 °C to RT | 12-16 | Variable |

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes. **6-Phenoxynicotinaldehyde** can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted aminomethyl-phenoxypyridines.

Materials:

- **6-Phenoxynicotinaldehyde**
- Benzylamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

Procedure:

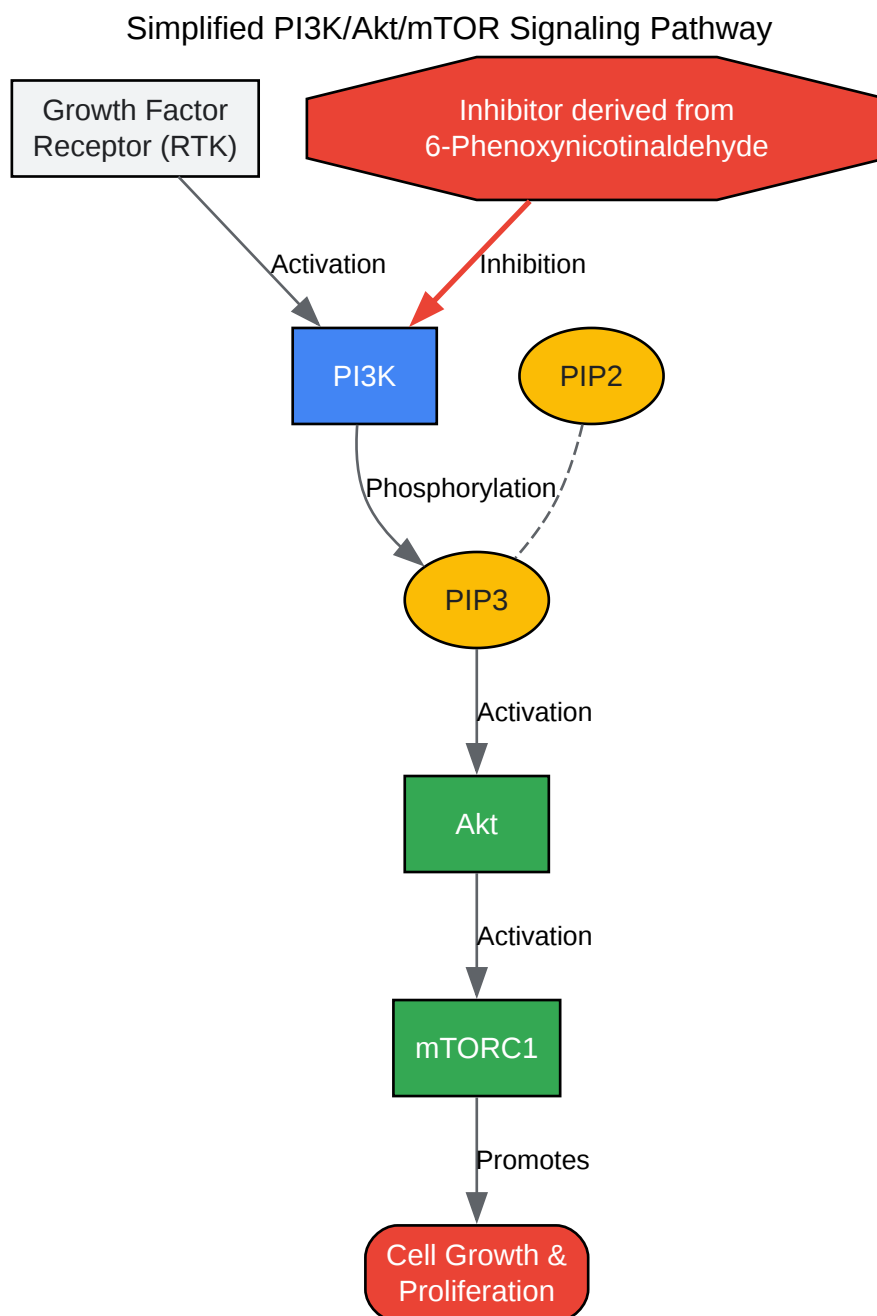
- To a solution of **6-Phenoxynicotinaldehyde** (1.0 eq) in DCM, add benzylamine (1.1 eq).
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Stir at room temperature for 12-24 hours.

- Quench the reaction with saturated aqueous NaHCO_3 solution and separate the layers.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the crude product by column chromatography.

| Reactant | Amine | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|--------------------------|-------------|-----------------------------|---------|-------------|----------|-----------|
| 6-Phenoxynicotinaldehyde | Benzylamine | $\text{NaBH}(\text{OAc})_3$ | DCM | RT | 12-24 | Variable |

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The phenoxy pyridine scaffold is a key structural motif in a number of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. [1] Small molecule inhibitors targeting this pathway are of significant therapeutic interest. **6-Phenoxynicotinaldehyde** serves as a valuable starting material for the synthesis of such inhibitors.



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Caption: Inhibition of the PI3K signaling pathway.

Derivatives of **6-Phenoxynicotinaldehyde** can be designed to bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and downstream signaling, ultimately leading to a reduction in cancer cell proliferation. The synthesis of these inhibitors often involves the

elaboration of the aldehyde group into more complex heterocyclic systems that can form key interactions within the active site of the enzyme.

Conclusion

6-Phenoxynicotinaldehyde is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its aldehyde group enable the construction of a wide range of complex molecular architectures. Its application in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights its significance in modern drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

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References

- 1. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
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